molecular formula C13H19N B2676537 (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine CAS No. 2248215-56-5

(2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine

Katalognummer B2676537
CAS-Nummer: 2248215-56-5
Molekulargewicht: 189.302
InChI-Schlüssel: UBITUNCLTWKUDE-NUHJPDEHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine, also known as SIB-1553A, is a selective dopamine D2 receptor partial agonist. It has been found to have potential therapeutic applications in the treatment of Parkinson's disease, schizophrenia, and drug addiction.

Wirkmechanismus

(2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine acts as a selective dopamine D2 receptor partial agonist. It binds to the D2 receptor and activates it, leading to increased dopamine release. This increased dopamine release is thought to be responsible for the therapeutic effects of (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine in Parkinson's disease, schizophrenia, and drug addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine are primarily related to its activation of the dopamine D2 receptor. This activation leads to increased dopamine release, which can have a variety of effects on the brain and body. In Parkinson's disease, (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine can improve motor function by increasing dopamine release in the basal ganglia. In schizophrenia, (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine can improve cognitive function by increasing dopamine release in the prefrontal cortex. In drug addiction, (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine can reduce drug-seeking behavior by decreasing dopamine release in the nucleus accumbens.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine in lab experiments is its high selectivity for the dopamine D2 receptor. This allows researchers to study the effects of dopamine specifically in relation to this receptor. However, one limitation of using (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine is its relatively low potency as a partial agonist. This can make it difficult to achieve significant effects at lower doses.

Zukünftige Richtungen

There are several potential future directions for research on (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine. One area of interest is its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and Huntington's disease. Another area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine and its mechanism of action.

Synthesemethoden

The synthesis of (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine involves a multi-step process. The first step involves the reaction of 2,3-dihydro-1H-indene with 2-methylpropan-1-amine to form the corresponding imine. This imine is then reduced with sodium borohydride to give the amine product, (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine. The purity of the final product can be confirmed by analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Wissenschaftliche Forschungsanwendungen

(2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine has been extensively studied for its potential therapeutic applications in the treatment of Parkinson's disease, schizophrenia, and drug addiction. In Parkinson's disease, (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine has been found to improve motor function and reduce the severity of symptoms. In schizophrenia, (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine has been shown to improve cognitive function and reduce the negative symptoms of the disease. In drug addiction, (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine has been found to reduce drug-seeking behavior and prevent relapse.

Eigenschaften

IUPAC Name

(2S)-3-(2,3-dihydro-1H-inden-1-yl)-2-methylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-10(9-14)8-12-7-6-11-4-2-3-5-13(11)12/h2-5,10,12H,6-9,14H2,1H3/t10-,12?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBITUNCLTWKUDE-NUHJPDEHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCC2=CC=CC=C12)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1CCC2=CC=CC=C12)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.